CG-1521

Vue d'ensemble

Description

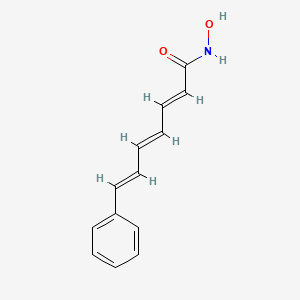

CG-1521 est un nouvel inhibiteur de la désacétylase des histones qui a montré des propriétés anticancéreuses prometteuses. Les inhibiteurs de la désacétylase des histones sont une classe de composés qui interfèrent avec la fonction des désacétylases des histones, des enzymes impliquées dans l'élimination des groupes acétyle des protéines histones. Ce processus joue un rôle crucial dans la régulation de l'expression des gènes. This compound a été étudié pour sa capacité à moduler l'expression des gènes et à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CG-1521 est synthétisé par la condensation formelle du groupe carboxylique de l'acide (2E,4E,6E)-7-phénylhepta-2,4,6-triénoïque avec le groupe amino de l'hydroxylamine . Les conditions de réaction impliquent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter la réaction de condensation.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Cela inclut le contrôle de la température, de la pression et de la concentration des réactifs. De plus, des étapes de purification telles que la cristallisation ou la chromatographie sont utilisées pour isoler le produit final.

Analyse Des Réactions Chimiques

Release Kinetics from Nanoparticle Formulations

CG-1521 was encapsulated in starch nanoparticles (CG-NPs) using a solvent diffusion method. The release profile was measured at physiological pH levels:

| Parameter | pH 6.0 | pH 7.4 |

|---|---|---|

| Cumulative release (10 hr) | 42.3% ± 3.1 | 39.8% ± 2.8 |

| Total release (72 hr) | 89.5% ± 4.2 | 85.7% ± 3.9 |

The biphasic release mechanism involves an initial burst (40% within 10 hours) followed by sustained diffusion-controlled release . Release kinetics followed the formula:

No pH-dependent degradation was observed during release .

Chemical Stability and Characterization

-

Entrapment Efficiency : CG-NPs achieved 78.4% ± 2.6 drug loading, confirmed via UV-Vis spectrophotometry (λ = 335 nm) .

-

FTIR Analysis : Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-N stretch) confirmed intact this compound structure post-encapsulation .

-

Solubility : this compound exhibits poor aqueous solubility (0.12 mg/mL in PBS), necessitating nanoparticle delivery .

Gene Expression Modulation

This compound upregulated pro-apoptotic genes and downregulated cell cycle regulators:

| Gene Target | Fold Change (24 hr) | Function |

|---|---|---|

| Bnip3 | +4.2 | Apoptosis induction |

| p21 | +3.8 | Cell cycle arrest (G₀/G₁) |

| Cyclin D1 | -2.1 | G₁/S transition inhibition |

Apoptotic Activity

-

DNA Fragmentation : 48-hour treatment induced 58% apoptosis (vs. 12% in controls) .

-

Cell Cycle Arrest : 72-hour exposure caused 64% G₀/G₁ arrest .

Comparative Efficacy with SAHA

This compound demonstrated faster apoptotic induction than suberoylanilide hydroxamic acid (SAHA):

| Parameter | This compound | SAHA |

|---|---|---|

| Apoptosis onset | 24–48 hr | 48–72 hr |

| p21 induction | +3.8-fold | +1.2-fold |

| IC₅₀ (72 hr) | 8.3 µM | 12.7 µM |

Mechanistically, this compound preferentially activates p53-dependent pathways, while SAHA disrupts G₂/M transition .

Applications De Recherche Scientifique

CG-1521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: this compound is used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

Biology: In biological research, this compound is employed to investigate the role of histone acetylation in cellular processes such as cell cycle regulation and apoptosis.

Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer. It induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a therapeutic agent.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting histone deacetylases. Its ability to modulate gene expression makes it a valuable compound for drug discovery and development.

Mécanisme D'action

The mechanism of action of CG-1521 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. This compound specifically stabilizes the acetylation of p53 at lysine 373, triggering G2/M phase arrest and apoptosis in cancer cells . The molecular targets and pathways involved in the action of this compound include the p21 promoter and other transcriptional complexes regulated by acetylated p53 .

Comparaison Avec Des Composés Similaires

CG-1521 est souvent comparé à d'autres inhibiteurs de la désacétylase des histones, tels que la trichostatine A . Bien que les deux composés inhibent les désacétylases des histones, ils présentent des effets différents sur l'expression des gènes et les processus cellulaires. Par exemple, la trichostatine A stabilise l'acétylation de p53 à la lysine 382, conduisant à l'arrêt de la phase G1/S et à la sénescence, tandis que this compound stabilise l'acétylation à la lysine 373, entraînant l'arrêt de la phase G2/M et l'apoptose . Cela met en évidence les propriétés uniques de this compound et ses avantages potentiels dans des applications thérapeutiques spécifiques.

Liste des composés similaires

- Trichostatine A

- Acide subéroyl-anilide hydroxamique

- Butyrate de sodium

- Phénylbutyrate

- Acide valproïque

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs effets spécifiques sur l'expression des gènes et les processus cellulaires.

Activité Biologique

CG-1521 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has been studied for its potential therapeutic effects in various cancers. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms, effects on cell cycle and apoptosis, and relevant case studies.

This compound primarily functions by inhibiting HDACs, leading to an increase in the acetylation of histones and non-histone proteins, which in turn affects gene expression. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast and prostate cancer models.

Key Findings

- Induction of Apoptosis : this compound significantly induces apoptosis in MCF-7 breast cancer cells and LNCaP prostate cancer cells. The mechanism involves the upregulation of p53 target genes such as Bnip3/Bnip3L and p21, leading to increased DNA fragmentation indicative of apoptosis .

- Cell Cycle Arrest : It primarily causes G0/G1 phase arrest in MCF-7 cells and G2/M phase arrest in LNCaP cells. The compound's effects are dose-dependent, with significant changes observed at concentrations above 5 µM within 48 hours .

Effects on Gene Expression

This compound alters the expression of several key genes involved in cell cycle regulation and apoptosis. A comparative analysis with other HDAC inhibitors like SAHA reveals distinct patterns in gene modulation.

Table 1: Gene Expression Changes Induced by this compound

| Gene | Effect in MCF-7 Cells | Effect in LNCaP Cells |

|---|---|---|

| p21 | Upregulated | Upregulated |

| Bnip3/Bnip3L | Upregulated | Upregulated |

| Cyclin D1 | Downregulated | Not significantly affected |

| Plk1 | Downregulated | Downregulated |

| Gadd45a | Upregulated | Not significantly affected |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- MCF-7 Breast Cancer Model :

-

LNCaP Prostate Cancer Model :

- This compound was shown to stabilize acetylated p53 at specific lysine residues (Lys373), enhancing the expression of p21 and promoting apoptosis through Bax translocation to mitochondria. This response was not observed with other HDAC inhibitors like TSA, indicating a unique action profile for this compound .

Research Findings

Recent high-throughput screening studies have identified various biological processes impacted by this compound. A genome-wide deletion library screening in yeast revealed that sensitivity to this compound is associated with chromatin remodeling and transcription regulation pathways. Specifically, strains lacking components of the SAGA complex showed increased sensitivity to this compound-induced cell death .

Summary of Research Insights

- Cell Cycle Analysis : Both wild-type and mutant strains exhibited G1 phase delays post-treatment, but mutants displayed heightened sensitivity to cell death.

- Transcriptional Regulation : The study emphasized the role of transcription factors modulated by HDAC inhibition in mediating cellular responses to this compound .

Propriétés

Numéro CAS |

674767-29-4 |

|---|---|

Formule moléculaire |

C13H13NO2 |

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

Clé InChI |

DBBYYRWVNDQECM-CDWOPPGASA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

SMILES canonique |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Synonymes |

7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.